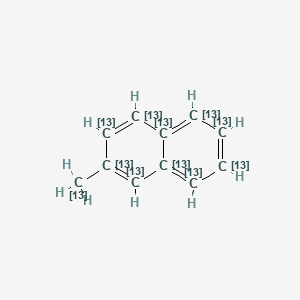
2-Methylnaphthalene-13C11
概述
描述
2-Methylnaphthalene-13C11 is a stable isotope-labeled compound, where eleven carbon atoms are replaced with the carbon-13 isotope. This compound is a derivative of 2-methylnaphthalene, a polycyclic aromatic hydrocarbon. The labeling with carbon-13 makes it particularly useful in various scientific research applications, including metabolic studies and environmental monitoring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnaphthalene-13C11 typically involves the introduction of carbon-13 into the naphthalene structure. One common method is the catalytic hydrogenation of 2-methylnaphthalene in the presence of a carbon-13 labeled precursor. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of the isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic processes. The production process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research and industrial applications.
化学反应分析
Types of Reactions
2-Methylnaphthalene-13C11 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of naphthoquinones.
Reduction: This reaction involves the addition of hydrogen, often resulting in the formation of dihydro derivatives.
Substitution: This reaction involves the replacement of a hydrogen atom with another substituent, such as a halogen or alkyl group.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often under acidic conditions.
Reduction: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides, often under the influence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydro derivatives of 2-methylnaphthalene.
Substitution: Halogenated or alkylated derivatives of 2-methylnaphthalene.
科学研究应用
2-Methylnaphthalene-13C11 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in environmental monitoring to detect and quantify polycyclic aromatic hydrocarbons in soil and water samples.
作用机制
The mechanism of action of 2-Methylnaphthalene-13C11 involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react to form stable products, such as naphthoquinones. The carbon-13 labeling allows for precise tracking of these processes using spectroscopic techniques.
相似化合物的比较
Similar Compounds
1-Methylnaphthalene: Another isomer of methylnaphthalene with the methyl group at the 1-position.
2-Ethylnaphthalene: A derivative with an ethyl group instead of a methyl group at the 2-position.
Naphthalene: The parent compound without any alkyl substitution.
Uniqueness
2-Methylnaphthalene-13C11 is unique due to its carbon-13 labeling, which provides distinct advantages in research applications. The isotope labeling allows for detailed studies of reaction mechanisms and metabolic pathways that are not possible with unlabeled compounds. This makes this compound an invaluable tool in various scientific disciplines.
属性
IUPAC Name |
2-(113C)methylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-8H,1H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMMUPPBPVKWKM-ODZTYCMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13C]1=[13CH][13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.117 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

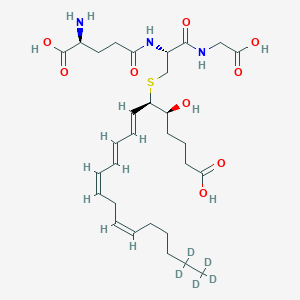
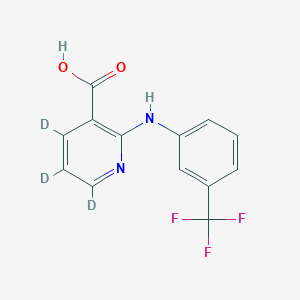
![(2R)-2-amino-3-[2-(2-aminoethyl)-4,5-dihydroxyphenyl]sulfanylpropanoic acid](/img/structure/B564341.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B564342.png)
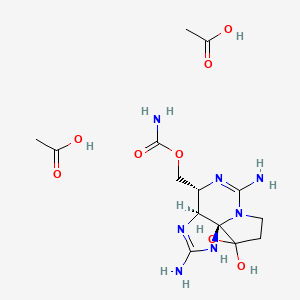

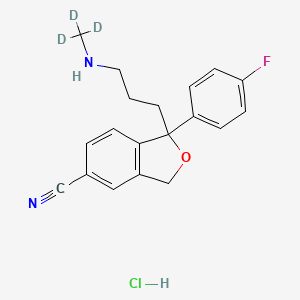
![4-[N-(Methyl-d3)-N-nitrosamino]-4-(3-pyridyl)butanal](/img/structure/B564350.png)
![N-[N'-Methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidoyl]acetamide;dihydrochloride](/img/structure/B564352.png)
![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)
